molecular formula C8H10N2O2S B3196783 N-cyclopropylpyridine-3-sulfonamide CAS No. 1000933-61-8

N-cyclopropylpyridine-3-sulfonamide

Cat. No.: B3196783
CAS No.: 1000933-61-8
M. Wt: 198.24 g/mol
InChI Key: JHNQZTQRRKLZNI-UHFFFAOYSA-N
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Description

N-cyclopropylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylpyridine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method for producing sulfonamides . This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of a solvent such as dimethyl carbonate and can be carried out at room temperature.

Industrial Production Methods

These methods are designed to be environmentally friendly and cost-effective, minimizing waste generation and utilizing readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of research .

Scientific Research Applications

N-cyclopropylpyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropylpyridine-3-sulfonamide include other sulfonamides, such as:

  • N-cyclopropylbenzenesulfonamide
  • N-cyclopropylmethanesulfonamide
  • N-cyclopropyl-2-pyridinesulfonamide

Uniqueness

This compound is unique due to the presence of the cyclopropyl group attached to the pyridine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopropylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNQZTQRRKLZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-61-8
Record name N-cyclopropylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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